molecular formula C12H13F3O2 B7873591 4-[2-(Trifluoromethyl)phenyl]oxan-4-ol

4-[2-(Trifluoromethyl)phenyl]oxan-4-ol

Cat. No.: B7873591
M. Wt: 246.22 g/mol
InChI Key: RRVDTGJACXCAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Trifluoromethyl)phenyl]oxan-4-ol is a fluorinated organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxyl group and a 2-(trifluoromethyl)phenyl moiety. This compound has been listed as a discontinued product by CymitQuimica, though its synthesis and applications remain of interest in medicinal and agrochemical research .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)10-4-2-1-3-9(10)11(16)5-7-17-8-6-11/h1-4,16H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVDTGJACXCAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 4-[2-(Trifluoromethyl)phenyl]oxan-4-ol and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Notes References
This compound Oxane (tetrahydropyran) - 2-(Trifluoromethyl)phenyl
- Hydroxyl at C4
246.13 Discontinued; potential intermediate
[2-[4-(Trifluoromethyl)phenyl]thiazol-4-yl]methanol Thiazole - 4-(Trifluoromethyl)phenyl
- Methanol at C4
259.24 Research chemical (agrochemical studies)
4-Amino-2-trifluoromethylphenyl retinate (ATPR) Retinoic acid derivative - 2-(Trifluoromethyl)phenyl ester
- Amino group
~443.45 (estimated) Anticancer research (induces cell differentiation)
MV336 (Thiazole derivative) Thiazole - 3-Iodo-5-nitrophenyl
- 4-(Trifluoromethyl)phenyl
476.22 Specialty research (structural studies)
N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide Pyrazole - Multiple fluorinated groups
- Chlorophenyl and benzyl substituents
~650 (estimated) Agrochemical/Pharmaceutical patents

Key Comparative Insights

Core Structure :

  • The oxane ring in the target compound contrasts with thiazole (e.g., MV336) or pyrazole (patent compounds) cores in analogs. Oxane’s six-membered oxygenated ring offers conformational rigidity, while thiazole/pyrazole rings enable π-π stacking and metal coordination .

Substituent Effects: The 2-(trifluoromethyl)phenyl group in the target compound is meta-substituted compared to para-substituted analogs (e.g., [2-[4-(Trifluoromethyl)phenyl]thiazol-4-yl]methanol), influencing steric and electronic properties .

The discontinued status of this compound suggests challenges in scale-up or stability, unlike ATPR, which has optimized synthesis routes (56.71% yield after refinement) .

Biological and Industrial Relevance: ATPR demonstrates explicit pharmacological activity (e.g., induction of cancer cell differentiation), whereas the target compound’s applications remain underexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.